molecular formula C20H18N4O2S2 B2447637 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide CAS No. 941968-95-2

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide

Cat. No. B2447637
CAS RN: 941968-95-2
M. Wt: 410.51
InChI Key: LSJPMRNCJOHONU-UHFFFAOYSA-N
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Description

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C20H18N4O2S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Thiazolo[4,5-d]pyridazine derivatives, including compounds with structural similarities to 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide, have demonstrated notable antimicrobial and antibacterial properties. A study by Faidallah et al. (2013) showcased that novel isoxazolo[4,5-d]pyridazines and structurally related thiazolo[4,5-d]pyridazines exhibited broad-spectrum antibacterial activity, with a pronounced inhibitory effect on Gram-positive strains compared to Gram-negative ones. Furthermore, several compounds were found to significantly inhibit the growth of Candida albicans fungus, indicating potent antimicrobial capabilities (Faidallah et al., 2013).

Analgesic and Anti-inflammatory Activities

Thiazolo[4,5-d]pyridazine derivatives have also been studied for their potential analgesic and anti-inflammatory activities. Demchenko et al. (2015) synthesized a series of novel compounds with structural relevance to thiazolo[4,5-d]pyridazinones, which were tested for in vivo analgesic and anti-inflammatory activities. This exploration into the biological activities of such compounds underscores their potential application in pain management and inflammatory conditions (Demchenko et al., 2015).

Applications in Organic Photovoltaics and Luminescence

Compounds structurally related to thiazolo[4,5-d]pyridazine have found applications in the field of organic photovoltaics and luminescence. Chmovzh et al. (2022) highlighted the synthesis of donor molecules with D-π-A-π-D type structure, utilized for organic photovoltaics. The luminescent properties of these compounds, particularly their fluorescence in the near-infrared region, make them promising candidates for active emitting layers in NIR OLEDs and as IR luminophores (Chmovzh et al., 2022).

properties

IUPAC Name

2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-13-22-18-19(28-13)17(15-8-5-11-27-15)23-24(20(18)26)12-16(25)21-10-9-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJPMRNCJOHONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide

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